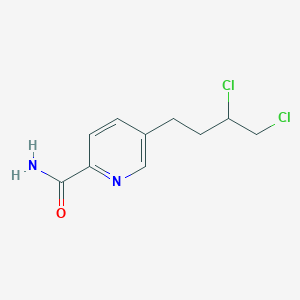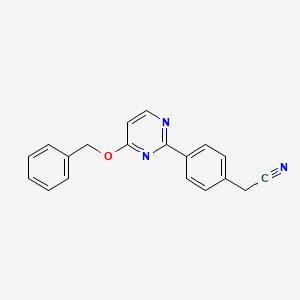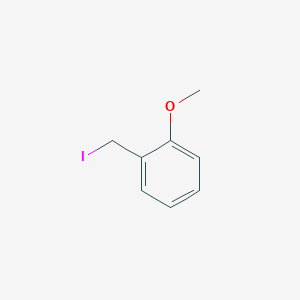
2-Methoxybenzyl iodide
Übersicht
Beschreibung
2-Methoxybenzyl iodide is an organic compound that belongs to the class of iodoanisoles. It is characterized by the presence of an iodine atom attached to a methyl group, which is further connected to an anisole structure. The molecular formula of this compound is C8H9IO, and it is known for its applications in various chemical reactions and research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzyl iodide can be achieved through several methods. One common approach involves the iodination of anisole derivatives. For instance, the reaction of anisole with iodomethane in the presence of a base such as sodium hydride or potassium carbonate can yield this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of palladium-catalyzed cross-coupling reactions, where anisole is reacted with iodomethane in the presence of a palladium catalyst and a suitable base. This method offers high yields and selectivity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxybenzyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The methyl group attached to the iodine atom can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding methyl anisole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Derivatives such as 2-(Aminomethyl)anisole or 2-(Thiolmethyl)anisole.
Oxidation Reactions: Products such as 2-(Formylmethyl)anisole or 2-(Carboxymethyl)anisole.
Reduction Reactions: Methyl anisole.
Wissenschaftliche Forschungsanwendungen
2-Methoxybenzyl iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Methoxybenzyl iodide involves its reactivity with various nucleophiles and electrophiles. The iodine atom serves as a leaving group, allowing for substitution reactions to occur. The methyl group attached to the iodine atom can undergo oxidation or reduction, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
2-Methoxybenzyl iodide can be compared with other similar compounds, such as:
2-Iodoanisole: Similar in structure but lacks the methyl group attached to the iodine atom. It undergoes similar substitution reactions but with different reactivity.
2-(Bromomethyl)anisole: Contains a bromine atom instead of iodine. It has different reactivity and is used in different synthetic applications.
2-(Chloromethyl)anisole: Contains a chlorine atom instead of iodine. It is less reactive than this compound and is used in different contexts.
The uniqueness of this compound lies in its reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C8H9IO |
|---|---|
Molekulargewicht |
248.06 g/mol |
IUPAC-Name |
1-(iodomethyl)-2-methoxybenzene |
InChI |
InChI=1S/C8H9IO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 |
InChI-Schlüssel |
WUBIORLAMPVGFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CI |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
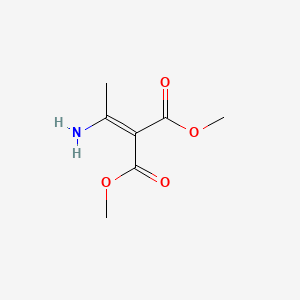
![[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methanol](/img/structure/B8579240.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}phenol](/img/structure/B8579242.png)
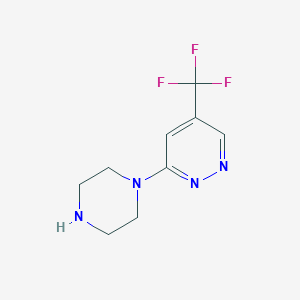
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B8579258.png)

![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8579274.png)

![1-Propanone,1-benzo[b]thien-4-yl-](/img/structure/B8579299.png)
![2-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole](/img/structure/B8579304.png)
